N6-Anisoyladenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

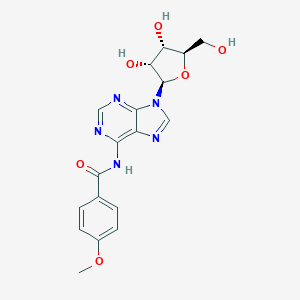

N6-Anisoyladenosine, also known as N6-(4-methoxybenzoyl)adenosine, is a chemical compound with the molecular formula C18H19N5O6 and a molecular weight of 401.38 g/mol This compound is a derivative of adenosine, where the adenosine molecule is modified by the addition of a 4-methoxybenzoyl group at the N6 position

Vorbereitungsmethoden

The synthesis of N6-Anisoyladenosine typically involves the reaction of adenosine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Analyse Chemischer Reaktionen

N6-Anisoyladenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the methoxy group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N6-Anisoyladenosine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its effects on cellular processes, including signal transduction and enzyme activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular and neurological disorders.

Wirkmechanismus

The mechanism of action of N6-Anisoyladenosine involves its interaction with adenosine receptors, particularly the A1 and A2 receptors. By binding to these receptors, it modulates various physiological processes, including vasodilation, neurotransmission, and cardiac function. The compound induces potassium efflux and inhibits calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .

Vergleich Mit ähnlichen Verbindungen

N6-Anisoyladenosine can be compared with other adenosine derivatives such as:

N6-(4-Methoxybenzyl)adenosine: Similar in structure but with a benzyl group instead of a benzoyl group.

Adenosine phosphate: A phosphorylated form of adenosine used in various biochemical applications.

Acadesine: An adenosine analog with potential therapeutic applications in ischemic conditions.

The uniqueness of this compound lies in its specific modification at the N6 position, which imparts distinct chemical and biological properties .

Biologische Aktivität

N6-Anisoyladenosine, also known as N6-(4-methoxybenzoyl)adenosine, is a modified adenosine compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C18H19N5O6

- Molecular Weight : 401.38 g/mol

This compound is characterized by a methoxybenzoyl group at the N6 position of the adenosine molecule, which influences its reactivity and biological interactions.

This compound operates through several biological pathways:

- RNA Function Modulation : It plays a significant role in RNA metabolism, affecting transcription, translation, and processing. The compound is involved in the dynamic and reversible m6A modification process, which is crucial for post-transcriptional regulation.

- Cell Signaling Pathways : The compound influences various signaling pathways, impacting gene expression and cellular metabolism. Its ability to bind with specific biomolecules allows it to activate or inhibit enzymes involved in these pathways.

- Interaction with Enzymes : this compound can interact with enzymes such as adenosine kinase, which is vital for nucleotide metabolism. This interaction can lead to selective toxicity in certain cell types, particularly those infected by parasites like Toxoplasma gondii .

Cellular Effects

This compound has demonstrated significant effects on various cell types:

- Influence on Cell Proliferation : Studies indicate that it can modulate cell growth and proliferation rates, depending on concentration and exposure time.

- Toxicity Profiles : In animal models, varying dosages of this compound have shown differential toxicity levels, suggesting a need for careful dosage management in therapeutic applications.

Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiparasitic Activity : Research indicates that this compound exhibits selective toxicity against T. gondii, making it a candidate for developing antiparasitic therapies .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in purine metabolism, leading to altered cellular energy states and potential therapeutic benefits in metabolic disorders .

1. Antiparasitic Efficacy

In a controlled laboratory setting, this compound was tested against T. gondii. The compound exhibited a dose-dependent inhibitory effect on parasite growth with a half-maximal inhibitory concentration (IC50) of approximately 10 μM. Importantly, doses up to 100 μM did not exhibit significant toxicity towards uninfected host cells .

2. Cellular Signaling Modulation

A study investigated the effects of this compound on human fibroblast cells. Results indicated that treatment with the compound led to altered expression levels of genes involved in inflammation and apoptosis pathways, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| N6-(4-Methoxybenzyl)adenosine | Benzyl group at N6 | Similar signaling modulation |

| Acadesine | Phosphorylated adenosine | Cardioprotective effects |

| 6-Nitrobenzylthioinosine | Thioether substitution | Selective toxicity against T. gondii |

This compound's unique structural modifications provide distinct chemical properties compared to other adenosine derivatives, enhancing its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLBCYELIMFHS-XWXWGSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of N6-Anisoyladenosine monohydrate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound monohydrate as C18H19N5O6. H2O [].

Q2: Can you describe the key structural features of this compound based on the abstract?

A2: The research paper highlights several key structural characteristics of this compound []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.